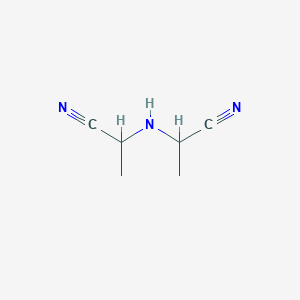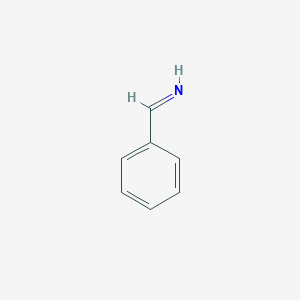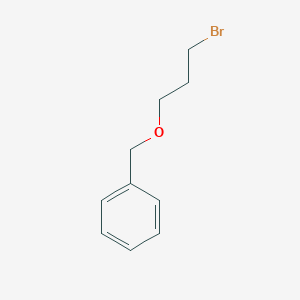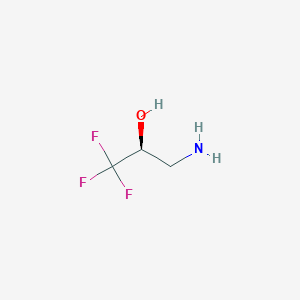
5,8,11-Triazapentadecane, 5,8,11-tributyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,11-Triazapentadecane, 5,8,11-tributyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TATB, and it belongs to the family of high-energy materials. The unique chemical structure of TATB makes it an ideal candidate for use in explosives, propellants, and pyrotechnics. Additionally, TATB has shown promising results in the field of medical research, making it a versatile compound with multiple potential applications.
作用機序
The mechanism of action of TATB is complex and not fully understood. However, studies have shown that TATB interacts with various biological pathways, leading to the inhibition of cell growth and proliferation. Additionally, TATB has been shown to modulate the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
TATB has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that TATB can cause DNA damage and induce cell death in cancer cells. Additionally, TATB has been shown to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
TATB has several advantages and limitations for use in laboratory experiments. One of the main advantages of TATB is its high energy output and stability, making it an ideal candidate for use in explosive devices. Additionally, TATB has shown promising results in the field of medical research, making it a versatile compound with multiple potential applications.
However, TATB also has several limitations, including its complex synthesis process and potential toxicity. Additionally, TATB is highly sensitive to shock and friction, making it difficult to handle in laboratory settings.
将来の方向性
There are several future directions for research on TATB. One potential application of TATB is in the development of novel explosives and propellants. Additionally, TATB has potential applications in the field of medical research, particularly in the treatment of cancer and neurological disorders.
Further research is needed to fully understand the mechanism of action of TATB and its potential applications in various fields. Additionally, studies are needed to determine the potential toxicity of TATB and develop safe handling procedures for laboratory settings.
Conclusion:
In conclusion, 5,8,11-Triazapentadecane, 5,8,11-tributyl- is a versatile compound with multiple potential applications in various fields of science. Its unique chemical structure and high energy output make it an ideal candidate for use in explosive devices, while its potential applications in medical research make it a promising compound for the treatment of various diseases. Further research is needed to fully understand the potential applications and limitations of TATB and develop safe handling procedures for laboratory settings.
合成法
The synthesis of TATB is a complex process that requires specialized equipment and expertise. The most common method for synthesizing TATB involves the reaction of 1,3,5-trichloro-2,4,6-triazine with tributylamine. This reaction takes place under carefully controlled conditions and requires the use of solvents such as dichloromethane and acetonitrile. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
TATB has been extensively studied for its potential applications in various fields of science. In the field of explosives, TATB has shown superior performance compared to other high-energy materials. Its unique chemical structure and high density make it an ideal candidate for use in explosive devices that require high energy output and stability.
In the field of medical research, TATB has shown promising results in the treatment of various diseases. Studies have shown that TATB can inhibit the growth of cancer cells and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
17678-99-8 |
|---|---|
分子式 |
C24H53N3 |
分子量 |
383.7 g/mol |
IUPAC名 |
N,N,N'-tributyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H53N3/c1-6-11-16-25(17-12-7-2)21-23-27(20-15-10-5)24-22-26(18-13-8-3)19-14-9-4/h6-24H2,1-5H3 |
InChIキー |
FWHQWIFOSOHHMU-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCN(CCCC)CCN(CCCC)CCCC |
正規SMILES |
CCCCN(CCCC)CCN(CCCC)CCN(CCCC)CCCC |
その他のCAS番号 |
17678-99-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















